

# **Application Notes and Protocols for PFI-90**

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Compound of Interest		
Compound Name:	PFI-90	
Cat. No.:	B2861262	Get Quote

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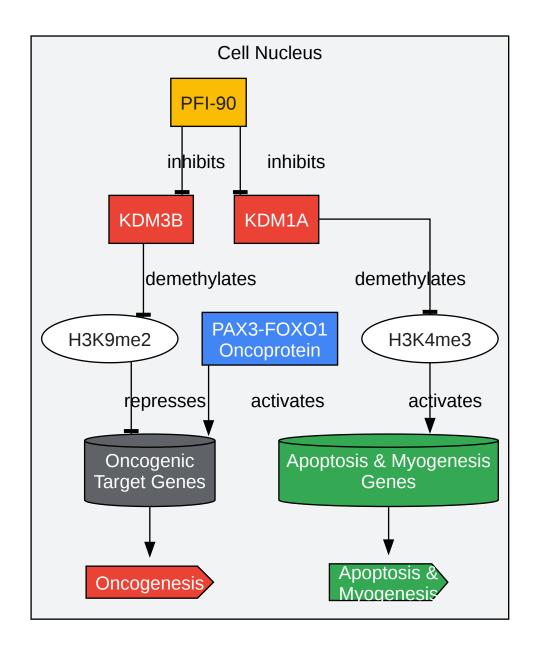
### Introduction

**PFI-90** is a potent and selective small molecule inhibitor of histone demethylase KDM3B.[1][2] It has been identified as a valuable chemical probe for studying the epigenetic regulation of gene expression. **PFI-90** functions by inhibiting the PAX3-FOXO1 fusion oncoprotein's transcriptional activity, which is a key driver in fusion-positive rhabdomyosarcoma (FP-RMS).[3] [4] The compound has been shown to induce apoptosis and myogenic differentiation in cancer cells, leading to delayed tumor progression in vivo.[1][4] These application notes provide detailed protocols for the in vitro characterization of **PFI-90**'s biological effects.

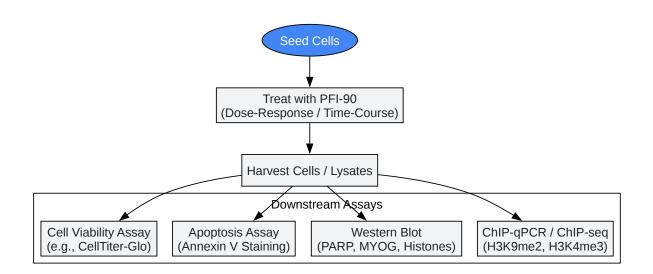
## **Mechanism of Action**

PFI-90 exerts its biological effects primarily through the inhibition of the Jumonji C (JmjC) domain-containing histone lysine demethylase 3B (KDM3B).[5] In fusion-positive rhabdomyosarcoma, the PAX3-FOXO1 oncoprotein drives tumorigenesis. PFI-90's inhibition of KDM3B leads to an increase in the repressive histone mark H3K9me2 at PAX3-FOXO1 target sites, which suppresses their transcription.[3][5] Additionally, PFI-90 shows activity against KDM1A, resulting in an increase in H3K4me3 at genes associated with myogenesis and apoptosis, promoting cellular differentiation and death.[3][5] This dual activity makes PFI-90 an effective agent in suppressing the oncogenic program driven by PAX3-FOXO1.[6]









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